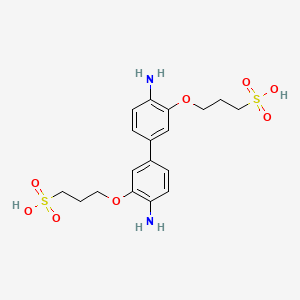

3,3'-Bis(3-sulfopropoxy)benzidine

Descripción

Propiedades

Número CAS |

56716-06-4 |

|---|---|

Fórmula molecular |

C18H24N2O8S2 |

Peso molecular |

460.5 g/mol |

Nombre IUPAC |

3-[2-amino-5-[4-amino-3-(3-sulfopropoxy)phenyl]phenoxy]propane-1-sulfonic acid |

InChI |

InChI=1S/C18H24N2O8S2/c19-15-5-3-13(11-17(15)27-7-1-9-29(21,22)23)14-4-6-16(20)18(12-14)28-8-2-10-30(24,25)26/h3-6,11-12H,1-2,7-10,19-20H2,(H,21,22,23)(H,24,25,26) |

Clave InChI |

CRLGCNXKBJGMDX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

The 3,3' substituents on benzidine derivatives dictate their chemical behavior and applications. Key analogs include:

Key Observations :

- Electrochemical Performance: The sulfopropoxy groups in this compound enable proton hopping via the -SO₃H moieties, achieving conductivity values (~0.15 S/cm at 80°C) superior to non-sulfonated analogs . In contrast, methyl or methoxy substituents lack ion-conductive capacity.

- Thermal Stability : The compound retains structural integrity up to 300°C, outperforming polybenzimidazoles and Nafion® in high-temperature fuel cell applications .

Toxicological and Metabolic Profiles

- Carcinogenicity: Bulky sulfopropoxy groups sterically hinder N-hydroxylation, a critical step in the metabolic activation of benzidine derivatives into DNA-reactive nitrenium ions . This reduces carcinogenic risk compared to benzidine (classified as Group 1 carcinogen by IARC) and its 3,3'-dimethyl/methoxy derivatives (Group 2B) .

- Mutagenicity: In Salmonella typhimurium assays, mutagenicity decreases in the order: 3,3'-dichlorobenzidine > 3,3'-dimethoxybenzidine > benzidine > this compound (non-mutagenic) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Bis(3-sulfopropoxy)benzidine (3,3'-BSPB), and how does its sulfonation influence material properties?

- Methodological Answer : 3,3'-BSPB is synthesized via sulfonation of benzidine derivatives using 1,3-propanesultone. The sulfopropoxy groups enhance hydrophilicity and ion-exchange capacity (IEC). Structural confirmation involves nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). The sulfonation degree directly impacts proton conductivity in polyimides due to increased hydrophilic domain formation .

- Key Data :

| Property | Value (3,3'-BSPB-based SPI) |

|---|---|

| IEC | 2.89 meq·g⁻¹ |

| Proton Conductivity (70% RH) | 0.1 S·cm⁻¹ (comparable to Nafion 117) |

Q. How do structural conformations of benzidine derivatives affect their reactivity in polymer synthesis?

- Methodological Answer : The biphenyl core of benzidine derivatives allows for planar or twisted conformations. For 3,3'-BSPB, the sulfopropoxy side chains introduce steric effects, promoting microphase separation in polyimides. This is critical for balancing proton conductivity (hydrophilic domains) and mechanical stability (hydrophobic backbone). X-ray diffraction (XRD) and transmission electron microscopy (TEM) are used to analyze these nanostructures .

Advanced Research Questions

Q. What methodological challenges arise when optimizing proton conductivity in sulfonated polyimides derived from 3,3'-BSPB?

- Methodological Answer : High IEC (>2.5 meq·g⁻¹) often leads to excessive water uptake, causing membrane swelling and reduced mechanical strength. To address this:

- Percolation Theory : Adjust sulfonation levels to optimize interconnected hydrophilic channels without compromising backbone integrity.

- Crosslinking : Introduce covalent bonds between polymer chains to limit swelling.

- TEM Analysis : Validate microphase-separated structures to ensure proton pathways remain intact under humid conditions .

Q. How do contradictory findings in genotoxicity studies of benzidine derivatives inform experimental design for carcinogenicity assessments?

- Methodological Answer : Benzidine and its congeners (e.g., 3,3'-dimethoxybenzidine) are classified as Group 1 (carcinogenic) or Group 2B (possibly carcinogenic) by IARC. However, in vitro assays (e.g., comet assays) show variable DNA damage potency:

| Compound | DNA Damage Rank (Highest to Lowest) |

|---|---|

| 3,3'-Diaminobenzidine | 1 |

| Benzidine | 2 |

| 3,3'-BSPB | Not Tested |

- Experimental Design Considerations :

- Use multiple assays (Ames test, micronucleus, comet) to account for mechanism variability.

- Include free radical scavengers (e.g., catalase) to isolate reactive oxygen species (ROS)-mediated genotoxicity .

Q. What analytical techniques are critical for resolving structural ambiguities in benzidine-derived coordination complexes?

- Methodological Answer : For coordination chemistry applications (e.g., metal-organic frameworks):

- Single-Crystal XRD : Resolves ligand geometry and metal-ligand bonding.

- Electron Paramagnetic Resonance (EPR) : Probes oxidation states in transition metal complexes.

- Density Functional Theory (DFT) : Predicts electronic effects of sulfopropoxy substituents on redox activity .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling 3,3'-BSPB given structural similarities to carcinogenic benzidine derivatives?

- Methodological Answer :

- Containment : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Waste Disposal : Treat with hypochlorite to degrade aromatic amines before disposal.

- Monitoring : Employ liquid chromatography with electrochemical detection (LC-ECD) to detect trace benzidine analogs in lab environments (detection limit: 5 pg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.